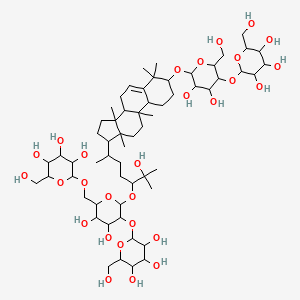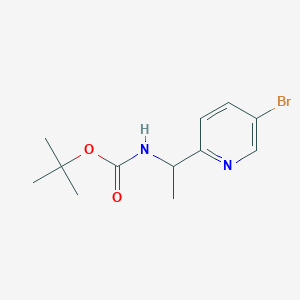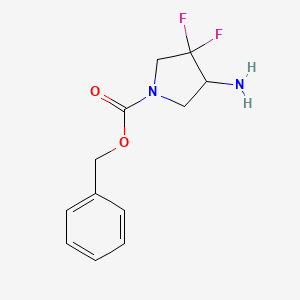
3-fluoro-4-methyl-N-(pentan-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-methyl-N-(pentan-2-yl)aniline is an organic compound with the molecular formula C12H18FN It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom at the 3-position, a methyl group at the 4-position, and an N-(pentan-2-yl) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Aromatic Nucleophilic Substitution: : One common method to synthesize 3-fluoro-4-methyl-N-(pentan-2-yl)aniline involves the nucleophilic substitution of a fluorinated aromatic compound. For example, starting with 3-fluoro-4-methylaniline, the N-(pentan-2-yl) group can be introduced via an alkylation reaction using an appropriate alkyl halide under basic conditions.
-
Reductive Amination: : Another method involves the reductive amination of 3-fluoro-4-methylbenzaldehyde with pentan-2-amine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and automated alkylation processes are often employed to scale up the synthesis efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the nitro group (if present in a precursor) to an amine is a common step in the synthesis of this compound.
Substitution: The fluorine atom on the aromatic ring can be substituted by nucleophiles under appropriate conditions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
Oxidation: 3-fluoro-4-methylbenzoic acid.
Reduction: 3-fluoro-4-methyl-N-(pentan-2-yl)aniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-fluoro-4-methyl-N-(pentan-2-yl)aniline is used as a building block for the synthesis of more complex molecules. Its unique substitution pattern makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new drugs.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry
In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of dyes and polymers.
Mecanismo De Acción
The mechanism by which 3-fluoro-4-methyl-N-(pentan-2-yl)aniline exerts its effects depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The fluorine atom can enhance binding affinity and selectivity, while the N-(pentan-2-yl) group can influence the compound’s lipophilicity and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-4-methylaniline: Lacks the N-(pentan-2-yl) group, making it less lipophilic.
4-Fluoro-3-methylaniline: Similar structure but with different substitution pattern, affecting its reactivity and applications.
N-(Pentan-2-yl)aniline: Lacks the fluorine and methyl groups, resulting in different chemical properties.
Uniqueness
3-Fluoro-4-methyl-N-(pentan-2-yl)aniline is unique due to its specific substitution pattern, which combines the electronic effects of the fluorine atom with the steric and lipophilic effects of the N-(pentan-2-yl) group. This combination can lead to unique reactivity and interactions, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C12H18FN |
|---|---|
Peso molecular |
195.28 g/mol |
Nombre IUPAC |
3-fluoro-4-methyl-N-pentan-2-ylaniline |
InChI |
InChI=1S/C12H18FN/c1-4-5-10(3)14-11-7-6-9(2)12(13)8-11/h6-8,10,14H,4-5H2,1-3H3 |
Clave InChI |
OALGNSYESDHXSX-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)NC1=CC(=C(C=C1)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis[4-(9-H-carbazole)phenyl] sulfone](/img/structure/B12097401.png)
![2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methyl-N-(4-nitrophenyl)pentanamide](/img/structure/B12097417.png)






![6,11,14,15-Tetrahydroxy-1-methyl-8,10,12-trioxo-19-oxapentacyclo[13.3.1.02,7.09,18.011,16]nonadeca-2(7),3,5,13-tetraene-13-carboxamide](/img/structure/B12097470.png)
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B12097478.png)

![1-[1-(Aminomethyl)-3-ethylcyclopentyl]ethan-1-ol](/img/structure/B12097489.png)

